molecular formula C8H12N2O2 B1428995 [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol CAS No. 1339092-63-5

[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol

Cat. No. B1428995
M. Wt: 168.19 g/mol
InChI Key: CZISKWXQDDEJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol” is a chemical compound with a molecular weight of 168.2 . It is also known by its IUPAC name "(1-tetrahydro-3-furanyl-1H-pyrazol-4-yl)methanol" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H12N2O2/c11-5-7-3-9-10(4-7)8-1-2-12-6-8/h3-4,8,11H,1-2,5-6H2" . This indicates that the compound has a pyrazole ring attached to an oxolane ring via a methanol group.


Physical And Chemical Properties Analysis

“[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol” is an oil-like substance . It has a molecular weight of 168.2 .

Scientific Research Applications

  • Supramolecular Chemistry : A study by Lam et al. (1997) discusses the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex formed between tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and copper(I), demonstrating its potential in the field of supramolecular chemistry (Lam et al., 1997).

  • Antibacterial Activity : Sangepu et al. (2016) synthesized novel isoxazole-, 1,2,4-oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, which were evaluated for their antibacterial activity (Sangepu et al., 2016).

  • Green Chemistry Approach : Doherty et al. (2022) report on the synthesis of the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone using an oxidative functionalization reaction, highlighting a clean, green approach in chemical synthesis (Doherty et al., 2022).

  • Catecholase Activity : A study by Mouadili et al. (2013) investigates the catecholase activity of in situ copper complexes with pyrazole and pyridine-based ligands, contributing to the understanding of enzyme mimicry in chemistry (Mouadili et al., 2013).

  • Antimicrobial Activity : Kumar et al. (2012) synthesized a series of pyridin-4-yl)methanones with notable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

  • Carbon Dioxide Conversion : Ribeiro et al. (2017) demonstrated the highly efficient conversion of carbon dioxide to methanol using an iron(II) scorpionate catalyst, showcasing an eco-friendly approach to addressing environmental challenges (Ribeiro et al., 2017).

  • Computational Chemistry : Mabrouk et al. (2020) conducted a computational study on the synthesis of new pyrazolyl α-amino esters derivatives, demonstrating the integration of computational methods in chemical synthesis research (Mabrouk et al., 2020).

  • Catalytic Activity : Bouroumane et al. (2021) synthesized pyrazole-based ligands and evaluated their catalytic properties in the oxidation of catechol to o-quinone, contributing to the field of catalysis (Bouroumane et al., 2021).

properties

IUPAC Name

[1-(oxolan-3-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-5-7-3-9-10(4-7)8-1-2-12-6-8/h3-4,8,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZISKWXQDDEJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol
Reactant of Route 2
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol
Reactant of Route 3
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol
Reactant of Route 4
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol
Reactant of Route 5
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol
Reactant of Route 6
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.